molecular formula C23H16FN3OS B7637077 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone

Cat. No.: B7637077
M. Wt: 401.5 g/mol
InChI Key: QRTCZBXPWKDZJC-UHFFFAOYSA-N
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Description

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is a complex organic compound that features a triazine ring, a sulfanyl group, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone typically involves multiple steps. One common method starts with the preparation of the triazine ring, followed by the introduction of the sulfanyl group and the fluorophenyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as sodium hydride or potassium tert-butoxide can facilitate nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Scientific Research Applications

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone involves its interaction with specific molecular targets and pathways. The triazine ring and sulfanyl group can interact with enzymes and receptors, potentially modulating their activity. The fluorophenyl group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4,6-Diphenyl-1,3,5-triazin-2-yl)-5-[(hexyl)oxy]-phenol
  • 3-(2-Pyridyl)-5,6-diphenyl-1,2,4-triazine
  • 5,6-Diphenyl-3-(2-pyridyl)-1,2,4-triazine-4,4-disulfonic acid monosodium salt hydrate

Uniqueness

2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone is unique due to the presence of the sulfanyl group and the fluorophenyl group, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[(5,6-diphenyl-1,2,4-triazin-3-yl)sulfanyl]-1-(2-fluorophenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16FN3OS/c24-19-14-8-7-13-18(19)20(28)15-29-23-25-21(16-9-3-1-4-10-16)22(26-27-23)17-11-5-2-6-12-17/h1-14H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRTCZBXPWKDZJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=NC(=N2)SCC(=O)C3=CC=CC=C3F)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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